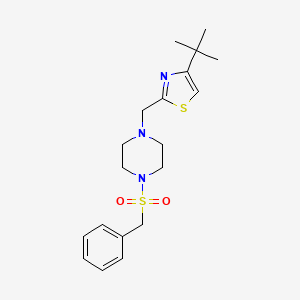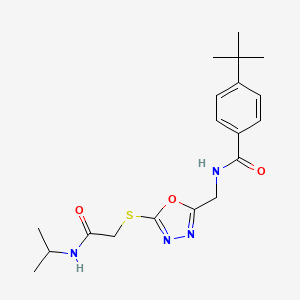
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea, also known as IMBU, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMBU is a small-molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Analytical Applications
1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea has garnered attention in chemical research for its potential applications across various fields, excluding its drug use, dosage, and side effects. Its synthesis and analytical applications, especially in the context of cancer research, pain management, and neurodegenerative disorders, highlight its significance.
Synthesis and Isotope Labeling
The compound, along with derivatives such as AR-A014418, has been synthesized for use as internal standards in LC–MS analysis. This is crucial for understanding drug absorption and distribution. The stable deuterium-labeled versions of these compounds provide high chemical and isotope purity, facilitating accurate pharmacokinetic studies (Liang et al., 2020).
Chiral Polymer Synthesis
Research into chiral methacrylates derived from similar chemical structures has led to novel polymers with significant optical activity. These polymers have shown promise in chiral recognition abilities, serving as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving racemates like ketoprofen and ethyl mandelate, demonstrating the compound's utility in developing new materials for separation sciences (Lee et al., 2002).
Anion Recognition and Photophysical Studies
Functionalized phenyl unsymmetrical urea and thiourea derivatives, incorporating structures similar to 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea, have been synthesized and characterized. These compounds exhibit specific anion recognition properties, informed by photophysical studies. This research contributes to the development of sensors and materials capable of specific ion detection (Singh et al., 2016).
Fluorescence Probes for Analyte Detection
The solvatochromic fluorescence properties of compounds related to 1-(Isochroman-3-ylmethyl)-3-(4-methoxybenzyl)urea enable the detection of various analytes, including alcohols, carboxylic acids, and fluoride ions. This highlights its potential in the development of new fluorescence-based probes for chemical analysis (Bohne et al., 2005).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-8-6-14(7-9-17)11-20-19(22)21-12-18-10-15-4-2-3-5-16(15)13-24-18/h2-9,18H,10-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVAZFPLTWRXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2848494.png)




![Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2848504.png)
![Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B2848505.png)

![N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2848507.png)

![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2848514.png)
![Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2848515.png)
